Cas no 1260611-80-0 ((S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid)

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid is a fluorinated amino acid derivative featuring an Fmoc-protected amine group and a trifluoromethoxy-substituted phenyl side chain. This compound is primarily utilized in peptide synthesis, where the Fmoc group ensures orthogonal protection for solid-phase methodologies. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for designing bioactive peptides or peptidomimetics. Its chiral (S)-configuration is critical for maintaining stereoselectivity in synthetic applications. The product is characterized by high purity and compatibility with standard peptide coupling reagents, facilitating efficient incorporation into complex molecular architectures. Its structural features make it particularly useful for probing structure-activity relationships in drug discovery.
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid structure
1260611-80-0 structure
商品名:(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid
CAS番号:1260611-80-0
MF:C26H22F3NO5
メガワット:485.451797962189
CID:4729287

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid 化学的及び物理的性質

名前と識別子

    • AB34094
    • (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-TRIFLUOROMETHOXY-PHENYL)-BUTYRIC ACID
    • (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid
    • インチ: 1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m0/s1
    • InChIKey: NAFAOGMPPYEXGE-QFIPXVFZSA-N
    • ほほえんだ: FC(OC1C=CC=CC=1CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 710
  • トポロジー分子極性表面積: 84.9

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1509869-1g
Fmoc-Hph(2-OCF3)-OH
1260611-80-0 98%
1g
¥9500.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1509869-250mg
Fmoc-Hph(2-OCF3)-OH
1260611-80-0 98%
250mg
¥5281.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1509869-500mg
Fmoc-Hph(2-OCF3)-OH
1260611-80-0 98%
500mg
¥6333.00 2024-08-09

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid 関連文献

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acidに関する追加情報

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid

The compound with CAS No. 1260611-80-0, named (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethoxy-substituted phenyl group, both of which contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of such compounds in the development of advanced drug delivery systems and targeted therapies. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Its presence ensures that the compound remains intact under specific reaction conditions, making it ideal for use in intricate synthetic processes. On the other hand, the trifluoromethoxy phenyl group introduces electronic and steric effects that enhance the molecule's solubility and bioavailability, making it a promising candidate for pharmacological applications.

One of the most exciting developments involving this compound is its potential use in enzyme inhibition studies. Researchers have demonstrated that the trifluoromethoxy substituent can significantly influence the binding affinity of the molecule to target enzymes, potentially leading to the development of novel therapeutic agents. Additionally, the stereochemistry at the second carbon atom (denoted by the (S) configuration) has been shown to play a critical role in determining the molecule's biological activity. This highlights the importance of stereochemical considerations in drug design and optimization.

Another area where this compound has shown promise is in antioxidant and anti-inflammatory research. The trifluoromethoxy group contributes to the molecule's ability to scavenge free radicals, thereby reducing oxidative stress and inflammation. This property makes it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, recent computational studies have revealed that the compound exhibits favorable pharmacokinetic profiles, suggesting that it could be effectively absorbed and metabolized within the human body.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and stereochemical control. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards. The synthesis process also involves careful optimization to maximize yield and minimize impurities, which is essential for maintaining the compound's integrity and functionality.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying this compound's biological activity. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock new insights into its therapeutic potential. For instance, ongoing clinical trials are investigating its efficacy as an anticancer agent, with preliminary results showing promising antiproliferative effects against various cancer cell lines.

In conclusion, (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid represents a cutting-edge advancement in organic chemistry with vast implications for drug discovery and development. Its unique structure, combined with its versatile functional groups, positions it as a key player in modern pharmaceutical research. As further studies unfold, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.

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